DNSAH-15N2

説明

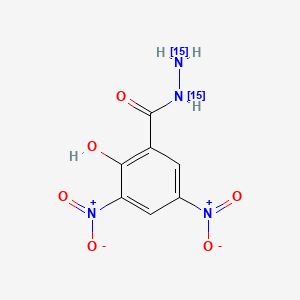

Structure

3D Structure

特性

分子式 |

C7H6N4O6 |

|---|---|

分子量 |

244.13 g/mol |

IUPAC名 |

2-hydroxy-3,5-dinitro(15N2)benzohydrazide |

InChI |

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)/i8+1,9+1 |

InChIキー |

HWTXGJCHJRRKNS-IOOOXAEESA-N |

異性体SMILES |

C1=C(C=C(C(=C1C(=O)[15NH][15NH2])O)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DNSAH-15N2: A Stable Isotope-Labeled Standard for a Key Nitrofuran Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNSAH-15N2 is the stable isotope-labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH), the principal and persistent metabolite of the banned nitrofuran antibiotic, Nifursol. This guide provides a comprehensive overview of this compound, with a primary focus on its unlabeled counterpart, DNSAH, due to the scarcity of biological research on the labeled compound itself. The core function of this compound is as an internal standard for the accurate quantification of DNSAH in various matrices, particularly in the context of food safety and residue analysis. While DNSAH's primary significance lies in its role as a marker for the illegal use of Nifursol, this document also delves into the toxicological profile of the broader nitrofuran class to infer the potential biological implications of DNSAH. Experimental protocols for its detection and the general mechanism of action of nitrofurans are also detailed.

Introduction

This compound, with the chemical formula C7H6N215N2O6, is a synthetic, stable isotope-labeled version of 3,5-Dinitrosalicylhydrazide (DNSAH)[1]. The incorporation of two 15N isotopes increases its molecular weight, allowing it to be distinguished from the naturally occurring DNSAH in mass spectrometry-based analytical methods. This property makes this compound an ideal internal standard for quantitative analysis, as it behaves chemically and physically similarly to the unlabeled analyte during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response[1].

The unlabeled compound, DNSAH, is the main metabolite of Nifursol, a nitrofuran antibiotic previously used in veterinary medicine to treat histomoniasis in poultry[2]. Due to concerns over the carcinogenicity and genotoxicity of nitrofuran residues in food products of animal origin, the use of Nifursol has been banned in many jurisdictions, including the European Union[1][3]. As Nifursol is rapidly metabolized, its residues are often undetectable in animal tissues. However, its metabolite, DNSAH, is stable and can persist for extended periods, making it a reliable marker for the illegal administration of Nifursol[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, DNSAH, is presented in Table 1.

| Property | This compound | DNSAH |

| Chemical Formula | C7H6N215N2O6[1] | C7H6N4O6[4] |

| Molecular Weight | 244.13 g/mol [1] | 242.15 g/mol [4] |

| CAS Number | 1346598-09-1[1] | 955-07-7[4] |

| Synonyms | 3,5-Dinitrosalicylhydrazide-15N2, Nifursol-desfurfuryliden-15N2[5] | 3,5-Dinitrosalicylic acid hydrazide, 2-hydroxy-3,5-dinitrobenzohydrazide[4] |

Biological Relevance and Mechanism of Action (Inferred)

Direct research into the specific mechanism of action and signaling pathways of DNSAH is limited. However, its biological relevance can be inferred from the well-documented toxicology of its parent compound, Nifursol, and the broader class of nitrofuran antibiotics.

General Mechanism of Nitrofuran Toxicity

The antimicrobial and toxic effects of nitrofurans are attributed to their reductive activation by nitroreductase enzymes present in both microbial and mammalian cells. This process generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, and ultimately, reactive oxygen species (ROS). These reactive species are capable of damaging cellular macromolecules, most notably DNA, leading to strand breaks and inhibition of DNA replication and repair mechanisms. This genotoxic effect is the primary basis for the concerns regarding their carcinogenicity[3].

The proposed general mechanism of nitrofuran activation and subsequent DNA damage is illustrated in the following diagram:

References

- 1. sitesv2.anses.fr [sitesv2.anses.fr]

- 2. researchgate.net [researchgate.net]

- 3. Nifursol [sitem.herts.ac.uk]

- 4. 3,5-Dinitrosalicylic acid hydrazide | C7H6N4O6 | CID 3663247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dinitrosalicylhydrazide-15N2 | C7H6N4O6 | CID 131668169 - PubChem [pubchem.ncbi.nlm.nih.gov]

DNSAH-15N2 chemical structure

An In-depth Technical Guide to DNSAH-15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name 2-hydroxy-3,5-dinitro(15N)benzohydrazide, is the stable isotope-labeled form of 3,5-dinitrosalicylic acid hydrazide (DNSAH).[1] DNSAH is the principal and stable metabolite of Nifursol (B1678867), a nitrofuran antibiotic previously used as a feed additive for the prevention of histomoniasis in poultry.[2][3] Due to concerns about the carcinogenicity of nitrofuran residues, the use of Nifursol in food-producing animals is prohibited in many jurisdictions, including the European Union.[3] Consequently, the detection of DNSAH serves as a crucial marker for the illegal use of Nifursol.[3][4] this compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of DNSAH residues in various biological matrices.[5]

Chemical Structure and Properties

The chemical identity and properties of this compound and its unlabeled counterpart, DNSAH, are summarized below.

| Property | This compound | DNSAH |

| IUPAC Name | 2-hydroxy-3,5-dinitro(15N)benzohydrazide[1] | 2-hydroxy-3,5-dinitrobenzohydrazide[6] |

| Synonyms | 3,5-Dinitrosalicylhydrazide-15N2, Nifursol-desfurfuryliden-15N2[1] | 3,5-Dinitrosalicylic acid hydrazide, Nifursol-desfurfuryliden[6] |

| CAS Number | 1346598-09-1[1] | 955-07-7[6] |

| Molecular Formula | C₇H₆¹⁵N₂N₂O₆ | C₇H₆N₄O₆[6] |

| Molecular Weight | 244.13 g/mol [1] | 242.15 g/mol [6] |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)[15NH][15NH2])O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] | C1=C(C=C(C(=C1C(=O)NN)O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][6] |

Core Function and Mechanism of Action Context

The significance of DNSAH, and by extension this compound, is intrinsically linked to the biological activity of its parent compound, Nifursol. Nifursol exerts its antiprotozoal effects through a mechanism characteristic of nitrofurans. The nitro group of Nifursol is enzymatically reduced by microbial nitroreductases, a process that generates reactive cytotoxic intermediates. These intermediates can bind to microbial DNA, causing strand breaks and inhibiting DNA replication, which ultimately leads to cell death.[1]

Nifursol is rapidly metabolized in animals, and the resulting DNSAH can form tissue-bound residues.[4] These residues are persistent, making DNSAH a reliable marker for monitoring the historical use of Nifursol.

Metabolic Pathway of Nifursol to DNSAH

The metabolic transformation of Nifursol to DNSAH involves the cleavage of the hydrazone bond, releasing the 3,5-dinitrosalicylic acid hydrazide moiety.

Caption: Metabolic conversion of Nifursol to its stable metabolite, DNSAH.

Experimental Protocols for DNSAH Analysis

The standard method for the detection and quantification of DNSAH in food products of animal origin is LC-MS/MS. The protocol generally involves the hydrolysis of tissue-bound residues, derivatization, extraction, and subsequent instrumental analysis.

Sample Preparation

-

Homogenization : A representative sample of the tissue (e.g., muscle, liver) is homogenized.

-

Hydrolysis : The homogenized sample is subjected to acid-catalyzed hydrolysis to release DNSAH from its protein-bound form. This is typically achieved by incubation with hydrochloric acid.[5][7]

-

Derivatization : The released DNSAH is derivatized with 2-nitrobenzaldehyde (B1664092) (NBA) to form the corresponding nitrophenyl derivative (NPDNSAH). This step enhances the stability and chromatographic retention of the analyte.[5][7] The reaction is typically carried out at 37°C for 16 hours.[5]

-

Extraction : The pH of the solution is adjusted to neutral (7.0-7.5), and the NPDNSAH derivative is extracted from the aqueous matrix into an organic solvent, most commonly ethyl acetate, via liquid-liquid extraction.[5][7]

-

Solvent Evaporation and Reconstitution : The organic extract is evaporated to dryness, and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography : Reverse-phase liquid chromatography is used to separate the NPDNSAH from other matrix components.

-

Ionization : Electrospray ionization (ESI) in the negative ion mode is typically employed.[5][7]

-

Mass Spectrometry : Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (this compound). For NPDNSAH, the precursor ion [M-H]⁻ at m/z 374 is often fragmented to product ions at m/z 182 and 226.[7]

Experimental Workflow for DNSAH Quantification

Caption: A typical workflow for the analysis of DNSAH in biological samples.

Quantitative Data

The following tables summarize key quantitative parameters from validation studies of analytical methods for DNSAH.

Table 1: Limits of Quantification (LOQs) and Recoveries

| Matrix | LOQ (µg/kg) | Spiking Levels (µg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |

| Chicken Liver, Pork Liver, Lobster, Shrimp, Eel, Sausage, Honey | 0.5 | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 | [5] |

| Animal Origin Food | 0.5 | 0.5, 1.0, 2.0, 4.0 | 63.4 - 109.5 | 2.0 - 11.9 | [6] |

Table 2: Method Performance Characteristics in Poultry Tissue

| Matrix | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Validation Levels (µg/kg) | Reference |

| Muscle | 0.04 | 0.10 | 0.5, 1.0, 1.5 | [7] |

| Liver | 0.025 | 0.05 | 0.5, 1.0, 1.5 | [7] |

Conclusion

This compound is an essential tool for the sensitive and accurate quantification of DNSAH, the marker residue for the illegal use of the antibiotic Nifursol. While DNSAH itself is not known to have a direct therapeutic or signaling role, its detection is of high importance in food safety and regulatory compliance. The well-established analytical workflows, primarily based on LC-MS/MS with the use of a stable isotope-labeled internal standard like this compound, provide a robust framework for monitoring Nifursol abuse in the food chain. Future research in this area will likely focus on further improving the speed and efficiency of these analytical methods.

References

- 1. Nifursol [sitem.herts.ac.uk]

- 2. Nifursol - LKT Labs [lktlabs.com]

- 3. europroxima.com [europroxima.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of nifursol metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dinitrosalicylhydrazide-15N2

Core Principles and Applications for Researchers and Drug Development Professionals

Introduction: 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2) is a stable isotope-labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH). Its primary application in scientific research and drug development is as an internal standard for the quantitative analysis of DNSAH, the principal metabolite of the nitrofuran antibiotic, Nifursol (B1678867). Due to the rapid metabolism of Nifursol in vivo, regulatory monitoring of its illegal use in food-producing animals focuses on the detection of the more persistent DNSAH residue. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification by mass spectrometry-based methods, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties

The fundamental properties of 3,5-Dinitrosalicylhydrazide-15N2 are summarized below. These values are critical for method development, particularly in mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₇H₆¹⁵N₂N₂O₆ | [1][2] |

| Molecular Weight | ~244.13 g/mol | [3][4] |

| Exact Mass | 244.02280371 Da | [3] |

| CAS Number | 1346598-09-1 | [3][4] |

| Synonyms | This compound, Nifursol-desfurfuryliden-15N2 | [3][4] |

| Purity | >95% (HPLC) | [5] |

| Storage Temperature | -20°C | [5] |

Metabolic Pathway of Nifursol

Nifursol undergoes rapid metabolism in animals, with the primary and stable metabolite being 3,5-Dinitrosalicylhydrazide (DNSAH). This metabolic conversion is the basis for using DNSAH as a marker residue for Nifursol administration.

Caption: Metabolic conversion of Nifursol to its stable marker residue, DNSAH.

Role as an Internal Standard in Quantitative Analysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. 3,5-Dinitrosalicylhydrazide-15N2 is an ideal internal standard for DNSAH analysis because it co-elutes with the analyte and has a distinct mass shift, allowing for simultaneous detection and quantification.

Caption: Workflow for using this compound as an internal standard in DNSAH analysis.

Experimental Protocols

The following sections outline a typical experimental workflow for the determination of DNSAH in food matrices using 3,5-Dinitrosalicylhydrazide-15N2 as an internal standard, based on published analytical methods.[6][7]

Sample Preparation and Extraction

-

Homogenization: A representative sample of the tissue (e.g., muscle, liver, honey) is homogenized.

-

Internal Standard Spiking: A known amount of 3,5-Dinitrosalicylhydrazide-15N2 solution is added to the homogenized sample.

-

Hydrolysis: The sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to release tissue-bound DNSAH residues.[6]

-

Derivatization: 2-nitrobenzaldehyde (B1664092) is added to the sample, which is then incubated (e.g., at 37°C for 16 hours) to form the nitrophenyl derivative of both DNSAH and this compound. This step improves chromatographic retention and detection sensitivity.[6][8]

-

Neutralization and Extraction: The pH of the solution is adjusted to neutral, and the derivatives are extracted into an organic solvent, typically ethyl acetate.[6]

-

Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.[7]

UPLC-MS/MS Analysis

The following table summarizes typical parameters for the analysis of the derivatized DNSAH.

| Parameter | Typical Value/Condition |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol)[7] |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode[6] |

| Mass Spectrometry | Tandem Mass Spectrometer (MS/MS) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Method Validation Data

The following tables present typical performance characteristics for analytical methods developed for the quantification of DNSAH, where 3,5-Dinitrosalicylhydrazide-15N2 serves as the internal standard. These data demonstrate the suitability of the methods for regulatory monitoring.

Table 1: Method Performance in Various Food Matrices [6]

| Matrix | Concentration Levels (µg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |

| Chicken Liver | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 |

| Pork Liver | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 |

| Lobster | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 |

| Shrimp | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 |

| Eel | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 |

| Sausage | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 |

| Honey | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 |

Table 2: Method Performance in Honey [8]

| Parameter | Value |

| Linearity Range | 0.1 - 200 µg/L |

| Correlation Coefficient (r) | > 0.9991 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.3 µg/kg |

| Average Recovery (at 0.2-2.0 µg/kg) | 98.5% - 102.3% |

| Relative Standard Deviation (RSD) | 1.1% - 5.4% |

Table 3: Method Performance in Shrimp and Fish [7]

| Parameter | Value |

| Linearity Range | 0.25 - 2.0 µg/kg |

| Trueness (Recovery) | 82.8% - 118.1% |

| Repeatability (RSDr) | ≤ 14% |

| Within-lab Reproducibility (RSDwr) | ≤ 16.9% |

| Decision Limit (CCα) | 0.32 - 0.36 µg/kg |

Conclusion

3,5-Dinitrosalicylhydrazide-15N2 is an indispensable tool for the accurate and reliable quantification of the Nifursol metabolite, DNSAH, in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and validated, enabling sensitive detection at levels relevant for food safety and regulatory compliance. The detailed protocols and performance data presented in this guide underscore the robustness of analytical strategies employing this stable isotope-labeled compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dinitrosalicylhydrazide-15N2 | C7H6N4O6 | CID 131668169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dinitrosalicylhydrazide-15N2 | LGC Standards [lgcstandards.com]

- 6. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: DNSAH-15N2 for Quantitative Analysis of Nitrofuran Residues

This technical guide provides an in-depth overview of DNSAH-15N2, its application as an internal standard in the quantitative analysis of the nitrofuran metabolite 3,5-dinitrosalicylic acid hydrazide (DNSAH), and relevant supplier information. This document is intended for researchers, scientists, and drug development professionals working in food safety, veterinary medicine, and analytical chemistry.

Introduction to this compound

This compound is the stable isotope-labeled form of 3,5-dinitrosalicylic acid hydrazide (DNSAH), incorporating two 15N isotopes. DNSAH is a metabolite of the banned nitrofuran veterinary drug, nifursol. Due to the prohibition of nitrofurans in food-producing animals in many jurisdictions, sensitive analytical methods are required to detect their residues in various food matrices. This compound serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry, a highly accurate and precise analytical technique.[1][2][3]

Chemical Information:

| Property | Value |

| IUPAC Name | 2-hydroxy-3,5-dinitro(15N)benzohydrazide[4][5] |

| Synonyms | 3,5-Dinitrosalicylhydrazide-15N2, 3,5-Dinitro-salicylic Acid Hydrazide-15N2[4][5] |

| CAS Number | 1346598-09-1[4] |

| Molecular Formula | C7H6N215N2O6 |

| Molecular Weight | 244.13 g/mol [4] |

Suppliers and Pricing

This compound is available from several chemical suppliers specializing in reference standards and isotopically labeled compounds. Pricing is typically available upon request and may vary based on quantity and purity.

Known Suppliers:

Note: Pricing information is not publicly listed and requires inquiry with the respective suppliers.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the analyte of interest (DNSAH) and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any sample loss during the procedure affects both compounds equally. This allows for a very precise determination of the analyte concentration.

Experimental Protocol: Quantification of DNSAH in Food Matrices

The following is a generalized experimental protocol for the quantification of DNSAH in food matrices such as honey, milk, eggs, and animal tissues, based on the Taiwanese "Method of Test for Veterinary Drug Residues in Foods - Test of Nitrofuran Metabolites".

Reagents and Materials

-

This compound internal standard

-

DNSAH reference standard

-

Methanol (B129727), HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

n-Hexane, HPLC grade

-

Dimethylsulfoxide (DMSO)

-

2-Nitrobenzaldehyde (B1664092) (derivatizing agent)

-

Dipotassium hydrogen phosphate

-

Sodium chloride

-

Sodium hydroxide

-

Ammonium (B1175870) acetate

-

Hydrochloric acid

-

Deionized water (resistivity ≥ 18 MΩ•cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mega Bond Elut Plexa)

Standard and Internal Standard Preparation

-

Internal Standard Stock Solution: Accurately weigh the equivalent of 5 mg of this compound and dissolve it in a 50 mL volumetric flask with methanol. Store this stock solution in the dark in a freezer.

-

Standard Stock Solution: Accurately weigh approximately 5 mg of DNSAH reference standard into a 50 mL volumetric flask, dissolve with 2 mL of DMSO, and dilute to volume with methanol. Store this stock solution in the dark in a freezer.

-

Working Standard Solution: Mix appropriate volumes of the standard stock solution and dilute with methanol to a concentration of 100 ng/mL.

Sample Preparation

-

Homogenization: Homogenize the food sample.

-

Hydrolysis and Derivatization:

-

To a known amount of the homogenized sample, add the this compound internal standard solution.

-

Add hydrochloric acid to facilitate the release of protein-bound DNSAH.

-

Add 2-nitrobenzaldehyde to derivatize the DNSAH and this compound.

-

Incubate the mixture to allow for complete hydrolysis and derivatization.

-

-

Extraction:

-

Neutralize the sample with sodium hydroxide.

-

Perform a liquid-liquid extraction with a suitable solvent such as ethyl acetate.

-

-

Purification:

-

The extract may be further purified using solid-phase extraction (SPE) to remove matrix interferences.

-

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.

-

Chromatographic Column: A C18 reversed-phase column is typically employed for separation.

-

Mobile Phase: A gradient of ammonium acetate in water and methanol is commonly used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

MRM Transitions for DNSAH and this compound:

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| DNSAH | ESI- | 374 | 182* |

| 374 | 226 | ||

| 374 | 183 | ||

| This compound (I.S.) | ESI- | 376 | 183 |

Quantitative ion

Quantitative Data

The use of this compound as an internal standard allows for the achievement of low detection and quantification limits in various food matrices.

| Matrix | Limit of Quantitation (LOQ) |

| Honey | 0.5 ppb |

| Milk | 0.5 ppb |

| Eggs | 0.5 ppb |

| Animal Tissue (muscle, viscera) | 0.5 ppb |

| Aquatic Products | 0.5 ppb |

Data sourced from the Taiwanese "Method of Test for Veterinary Drug Residues in Foods - Test of Nitrofuran Metabolites".

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the nitrofuran metabolite DNSAH in a variety of food products. Its use as an internal standard in isotope dilution LC-MS/MS methods enables regulatory laboratories and food safety professionals to monitor for the illegal use of nifursol, thereby ensuring the safety of the food supply. The detailed experimental protocol provided in this guide serves as a comprehensive resource for the implementation of this analytical method.

References

- 1. macvetrev.mk [macvetrev.mk]

- 2. VETERINARY DRUG RESIDUE TESTING - SGS Taiwan [sgs.com.tw]

- 3. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vliz.be [vliz.be]

- 5. fda.gov.tw [fda.gov.tw]

- 6. Complete validation according to current international criteria of a confirmatory quantitative method for the determination of nitrofuran metabolites in seafood by liquid chromatography isotope dilution tandem mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]

In-Depth Technical Guide on the Safe Handling of 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2)

Disclaimer: No specific safety data sheet (SDS) is publicly available for the isotopically labeled compound DNSAH-15N2. This guide is compiled from data for the non-labeled parent compound, 3,5-Dinitrosalicylhydrazide (DNSAH), and the closely related compound, 3,5-Dinitrosalicylic acid (DNS). All information should be treated as surrogate data and used with caution.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and toxicological information for 3,5-Dinitrosalicylhydrazide-15N2, based on available data for its non-labeled analogue.

Chemical and Physical Properties

The following tables summarize the known physical and chemical properties of 3,5-Dinitrosalicylhydrazide-15N2 and its parent compound.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6N4O6 | [1] |

| Molecular Weight | 244.13 g/mol | [1] |

| Exact Mass | 244.02280371 Da | [1] |

| XLogP3-AA | 0.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 167 Ų | [1] |

Table 2: Properties of 3,5-Dinitrosalicylhydrazide (DNSAH)

| Property | Value | Source |

| CAS Number | 955-07-7 | [2][3][4][5][6] |

| Molecular Weight | 242.15 g/mol | [2][3][5][6] |

| Melting Point | 236 °C (decomposition) | [3][7] |

| Appearance | Yellow to Very Dark Yellow Solid | [7] |

| Solubility | Slightly soluble in Aqueous Base, DMSO, and Methanol | [7] |

Hazard Identification and Classification

Based on the safety data sheets for related compounds, this compound should be handled as a hazardous substance.

Table 3: GHS Hazard Classification (Surrogate Data from 3,5-Dinitrosalicylic Acid)

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

Hazard Statements:

-

May cause respiratory irritation.[11]

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.[8][12]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

Store in a well-ventilated place. Keep container tightly closed.[11][14]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of the parent compounds, stringent safety protocols are mandatory when handling this compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is crucial to minimize exposure.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[8][15] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[15] |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[15] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8][15] |

The logical flow for responding to an exposure event is outlined below.

Spill and Leak Procedures

Proper containment and cleanup of spills are essential to prevent wider contamination and exposure.

Table 5: Spill and Leak Cleanup Protocol

| Step | Action |

| 1. Evacuation & Ventilation | Evacuate personnel from the immediate area. Ensure adequate ventilation. |

| 2. Personal Protection | Wear appropriate PPE, including respiratory protection for large spills or dusts.[15] |

| 3. Containment | Prevent further leakage or spillage if safe to do so. Avoid runoff into sewers and waterways. |

| 4. Cleanup | For solid spills, vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dust.[15] For liquid spills, absorb with inert material. |

| 5. Decontamination | Clean the spill area thoroughly with soap and water. |

| 6. Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Storage and Stability

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[15][16] Recommended storage temperature is between 2-8°C.[7]

Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[15]

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[8][15]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The following data for 3,5-Dinitrosalicylic acid should be used as a reference.

Table 6: Acute Toxicity Data for 3,5-Dinitrosalicylic Acid

| Route | Species | Value |

| Oral | Rat | LD50 = 860 mg/kg |

| Oral | Mouse | LD50 = 270 mg/kg |

Health Effects:

-

Skin: Harmful if absorbed through the skin. Causes skin burns and may cause sensitization.[15][17]

-

Ingestion: Harmful if swallowed. Causes gastrointestinal tract burns.[8][15]

-

Inhalation: Harmful if inhaled. Causes chemical burns to the respiratory tract.[15]

Chronic exposure may lead to effects similar to acute exposure.[15]

References

- 1. 3,5-Dinitrosalicylhydrazide-15N2 | C7H6N4O6 | CID 131668169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dinitrosalicylhydrazide | LGC Standards [lgcstandards.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3,5-dinitrosalicylohydrazide - Safety Data Sheet [chemicalbook.com]

- 5. 3,5-Dinitrosalicylic acid hydrazide | C7H6N4O6 | CID 3663247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3,5-dinitrosalicylohydrazide | 955-07-7 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. ff-chemicals.fi [ff-chemicals.fi]

- 13. geneseo.edu [geneseo.edu]

- 14. lobachemie.com [lobachemie.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. bio.vu.nl [bio.vu.nl]

- 17. datasheets.scbt.com [datasheets.scbt.com]

The Role of DNSAH-15N2 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNSAH-15N2, the isotopically labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH), serves a critical but indirect role in metabolic research. Its primary function is not as a biologically active modulator of metabolic pathways, but as an indispensable tool for the precise quantification of its unlabeled counterpart, DNSAH. DNSAH is the principal and stable metabolite of the nitrofuran antibiotic, Nifursol (B1678867). Due to safety concerns, including potential carcinogenicity, the use of Nifursol in food-producing animals is prohibited in many jurisdictions. Consequently, the detection and quantification of DNSAH in animal tissues have become paramount for regulatory monitoring and food safety. This compound is employed as an internal standard in mass spectrometry-based analytical methods to ensure the accuracy and reliability of these measurements. This guide provides an in-depth overview of the application of this compound in the context of studying Nifursol metabolism, complete with quantitative data, detailed experimental protocols, and visual workflows.

The Metabolic Fate of Nifursol

Nifursol undergoes rapid metabolism in animals, with the parent compound having a short half-life. Its primary metabolite, DNSAH, is chemically stable and persists in tissues for a more extended period, making it a reliable marker for Nifursol administration.[1] The metabolic conversion involves the cleavage of the Nifursol molecule to yield DNSAH.

Role of this compound in Quantitative Analysis

The core function of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By introducing a known quantity of this compound into a biological sample, researchers can correct for variations in sample preparation and instrument response, thereby enabling highly accurate quantification of the endogenous (unlabeled) DNSAH.

Quantitative Data from Analytical Methods

The following tables summarize key quantitative parameters from various studies on the detection of DNSAH in different biological matrices. These values highlight the sensitivity and reliability of the analytical methods that employ this compound as an internal standard.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DNSAH

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method |

| Animal Tissue | 0.5 | 0.5 | LC-MS/MS |

| Aquatic Products | - | 0.5 | LC-MS/MS |

| Poultry Muscle | 0.04 (CCα) | 0.10 (CCβ) | LC-MS/MS |

| Poultry Liver | 0.025 (CCα) | 0.05 (CCβ) | LC-MS/MS |

| Various Foodstuffs | - | 0.5 | LC-MS/MS |

*CCα (Decision Limit): the concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. *CCβ (Detection Capability): the smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.

Table 2: Recovery Rates of DNSAH from Spiked Samples

| Matrix | Spiking Levels (µg/kg) | Average Recovery (%) |

| Animal Tissue | 0.5, 1.0, 2.0, 4.0 | 63.4 - 109.5 |

| Aquatic Products | 0.5, 1.0, 2.0, 4.0 | 81.3 - 100.5 |

| Various Foodstuffs | 0.5, 2.0, 10 | 75.8 - 108.4 |

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of DNSAH in animal tissue using this compound as an internal standard.

Sample Preparation and Hydrolysis

-

Objective: To release protein-bound DNSAH from the tissue matrix.

-

Procedure:

-

Homogenize a known weight of the tissue sample.

-

Spike the homogenate with a known concentration of this compound solution.

-

Add hydrochloric acid to the sample to achieve acidic conditions.

-

Incubate the mixture at an elevated temperature (e.g., 37°C) for a prolonged period (e.g., 16 hours) to facilitate the hydrolysis of protein-bound metabolites.[2]

-

Derivatization

-

Objective: To improve the chromatographic properties and detection sensitivity of DNSAH.

-

Procedure:

-

Add a solution of 2-nitrobenzaldehyde (B1664092) to the hydrolyzed sample.[2]

-

Incubate the mixture to allow for the chemical derivatization of DNSAH.

-

Extraction

-

Objective: To isolate the derivatized DNSAH from the sample matrix.

-

Procedure:

-

Adjust the pH of the solution to neutral or slightly alkaline.

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[2]

-

Collect the organic phase containing the derivatized DNSAH and the this compound internal standard.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Objective: To separate, detect, and quantify the derivatized DNSAH and this compound.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Procedure:

-

Inject the reconstituted sample into the LC system.

-

Separate the analytes on a suitable chromatography column.

-

Detect the parent and fragment ions of both derivatized DNSAH and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Calculate the concentration of DNSAH in the original sample by comparing the peak area ratio of DNSAH to this compound against a calibration curve.

-

Signaling Pathways and Direct Metabolic Effects: A Knowledge Gap

Despite the extensive research on the detection of DNSAH as a metabolite of Nifursol, there is a significant lack of publicly available scientific literature on the direct effects of DNSAH on metabolic pathways or cellular signaling. Research has primarily focused on the toxicology and carcinogenicity of nitrofurans in general, rather than the specific metabolic consequences of DNSAH exposure. Therefore, at present, no specific signaling pathways can be attributed to the action of DNSAH. The role of this compound remains confined to its use as an analytical tool to trace the metabolic fate of its parent compound, Nifursol.

Conclusion

This compound is a crucial component in the field of metabolic research, albeit not as a direct effector of metabolic processes. Its role as an internal standard provides the necessary accuracy and precision for the quantification of DNSAH, the marker residue for the banned veterinary drug Nifursol. The methodologies developed around the use of this compound are vital for regulatory agencies and food safety monitoring, ensuring the absence of harmful residues in the food supply. While the direct impact of DNSAH on metabolic pathways remains an area for future investigation, the application of this compound in analytical science underscores its importance in the broader context of studying drug metabolism and ensuring consumer safety.

References

Unveiling DNSAH-15N2: A Technical Guide to the Primary Metabolite of Nifursol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol (B1678867), a nitrofuran antibiotic, has been utilized in veterinary medicine, particularly in poultry production, for the prevention of histomoniasis (blackhead disease).[1] Following administration, Nifursol undergoes rapid metabolism within the animal, leading to the formation of various metabolites. Among these, 3,5-dinitrosalicylic acid hydrazide (DNSAH) has been identified as the major marker residue, indicating the use of Nifursol.[2][3] Due to concerns over the potential carcinogenicity of nitrofuran residues, the use of Nifursol and other nitrofurans in food-producing animals has been banned in many jurisdictions, including the European Union.[3][4] Consequently, highly sensitive analytical methods are required to monitor for the illegal use of this compound by detecting its persistent metabolites.

This technical guide provides an in-depth overview of DNSAH, with a particular focus on its isotopically labeled form, DNSAH-15N2, which serves as a critical internal standard for accurate quantification in residue analysis. We will delve into the metabolic pathway of Nifursol to DNSAH, detailed experimental protocols for its detection, and a summary of quantitative data on its residue levels in animal tissues.

Chemical Properties and Structure

DNSAH is a carbohydrazide (B1668358) that results from the formal condensation of the carboxy group of 3,5-dinitrosalicylic acid with one of the amino groups of hydrazine.[5][6] Its isotopically labeled counterpart, this compound, incorporates two nitrogen-15 (B135050) atoms in the hydrazide group, providing a distinct mass spectrometric signature essential for its use as an internal standard in quantitative analyses.[5]

Table 1: Chemical and Physical Properties of DNSAH and this compound

| Property | DNSAH | This compound |

| IUPAC Name | 2-hydroxy-3,5-dinitrobenzohydrazide | 2-hydroxy-3,5-dinitro([15N])benzohydrazide |

| Molecular Formula | C7H6N4O6 | C7H6(15N)2N2O6 |

| Molecular Weight | 242.15 g/mol [5] | ~244.14 g/mol |

| CAS Number | 955-07-7 | 1346598-09-1 |

Metabolic Pathway of Nifursol to DNSAH

The metabolism of Nifursol, like other nitrofurans, is initiated by the enzymatic reduction of its 5-nitro group, a process catalyzed by nitroreductases present in both microbial and host cells.[7] This reduction is a key activation step that leads to the formation of reactive intermediates. While the precise enzymatic steps leading to the cleavage of the Nifursol molecule to form DNSAH are not fully elucidated in the available literature, it is understood that the side-chain of Nifursol is hydrolyzed, releasing the stable DNSAH moiety. This metabolite can then form tissue-bound residues, which are persistent and can be detected long after the parent drug has been eliminated.[2]

Genotoxicity and Signaling Pathways of Nitrofurans

The genotoxic and carcinogenic potential of nitrofurans is a primary concern for public health. The metabolic activation of the nitro group is crucial for their toxic effects. The reactive intermediates formed during this process can covalently bind to cellular macromolecules, including DNA, leading to DNA damage. While specific signaling pathways directly modulated by the DNSAH metabolite have not been extensively studied, the general mechanism of nitrofuran-induced genotoxicity is thought to involve the generation of DNA adducts and oxidative stress, which can trigger cellular responses related to DNA repair, cell cycle arrest, and apoptosis.

Experimental Protocols for DNSAH Analysis

The detection and quantification of DNSAH residues in animal-derived food products typically involve sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice due to its high sensitivity and specificity.[1][4] The use of an isotopically labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation

A critical step in the analysis of DNSAH is the release of tissue-bound residues. This is typically achieved through acid hydrolysis. The general workflow for sample preparation is as follows:

-

Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

-

Spiking with Internal Standard: A known amount of this compound internal standard is added to the homogenized sample.

-

Acid Hydrolysis: The sample is incubated with hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 37°C) for an extended period (e.g., 16 hours) to release the DNSAH from protein adducts.[2][8]

-

Derivatization: To improve chromatographic separation and detection sensitivity, the released DNSAH is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA).[2][3][8] This reaction forms a more stable and readily ionizable derivative, NP-DNSAH.

-

Extraction: The derivatized analyte is extracted from the aqueous sample matrix into an organic solvent, typically ethyl acetate (B1210297).[1][2]

-

Purification and Concentration: The organic extract may be further purified and is typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample extract is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate the derivatized DNSAH (NP-DNSAH) from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is typically employed.[9][10]

-

Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode.[8] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the derivatized DNSAH and the derivatized internal standard (NP-DNSAH-15N2).

Table 2: Typical Validation Parameters for DNSAH Analytical Methods

| Parameter | Typical Value/Range | Reference |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/kg | [9][10] |

| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/kg | [8][9] |

| Linearity (R²) | ≥ 0.99 | [9] |

| Recovery | 75.8 - 108.4% | [8] |

| Precision (RSD) | < 16.2% | [9] |

Quantitative Data on DNSAH Residues

Several studies have investigated the depletion of Nifursol and the persistence of its metabolite, DNSAH, in poultry tissues. The following tables summarize some of the reported residue levels.

Table 3: DNSAH Residue Levels in Broiler Tissues after Administration of Nifursol (50 mg/kg in feed for 7 days) [2]

| Withdrawal Time | Liver (µg/kg) | Kidney (µg/kg) | Muscle (µg/kg) | Bile (µg/kg) | Plasma (µg/kg) |

| Day 0 | 900 | 2000 | 225 | 1000 | 1000 |

| Day 21 | >10 | - | <1 | - | - |

Table 4: DNSAH Residue Levels in Poultry Tissues after Administration of Nifursol (98 mg/kg in feed) with a 3-week Withdrawal Period [4][11]

| Tissue | DNSAH Concentration (µg/kg) |

| Meat | 2.5 |

| Liver | 6.4 |

| Gizzard | 10.3 |

Table 5: Performance Characteristics of an LC-MS/MS Method for DNSAH in Eggs [12]

| Parameter | Value (µg/kg) |

| Decision Limit (CCα) | 0.3 |

| Detection Capability (CCβ) | 0.9 |

Conclusion

DNSAH is a critical marker for monitoring the illegal use of the nitrofuran antibiotic Nifursol in food-producing animals. The development of sensitive and robust analytical methods, such as LC-MS/MS, is essential for ensuring food safety. The use of the isotopically labeled internal standard, this compound, is indispensable for achieving accurate and reliable quantification of DNSAH residues in complex biological matrices. While the general metabolic pathway of Nifursol to DNSAH is understood, further research is needed to fully elucidate the specific enzymatic processes involved and to investigate the direct cellular effects and potential signaling pathways modulated by the DNSAH metabolite itself. The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working in the field of veterinary drug residue analysis and food safety.

References

- 1. Determination of nifursol metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection, accumulation, distribution, and depletion of furaltadone and nifursol residues in poultry muscle, liver, and gizzard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dinitrosalicylic acid hydrazide | C7H6N4O6 | CID 3663247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CHEBI:189548 [ebi.ac.uk]

- 7. research.bangor.ac.uk [research.bangor.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Note: Quantitative Analysis of 3,5-Dinitrosalicylic Acid Hydrazide (DNSAH) using Isotope-Labeled Internal Standard DNSAH-15N2

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3,5-Dinitrosalicylic Acid Hydrazide (DNSAH), a metabolite of the nitrofuran antibiotic nifursol, in biological matrices. The protocol employs a stable isotope-labeled internal standard, DNSAH-15N2, to ensure high accuracy and precision. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of DNSAH.

Introduction

Nitrofuran antibiotics are a class of synthetic broad-spectrum antimicrobial agents. Due to concerns over their carcinogenicity, their use in food-producing animals has been banned in many countries. DNSAH is the tissue-bound metabolite of nifursol, and its detection is indicative of the illegal use of the parent drug. Accurate quantification of DNSAH is crucial for food safety monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[1] This protocol provides a detailed procedure for the extraction, derivatization, and LC-MS/MS analysis of DNSAH.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of DNSAH is depicted below. It involves sample preparation including hydrolysis and derivatization, followed by solid-phase extraction for sample clean-up, and subsequent analysis by LC-MS/MS.

Detailed Protocols

Materials and Reagents

-

DNSAH reference standard

-

This compound internal standard[2]

-

Methanol (B129727) (HPLC grade)[2]

-

Ethyl acetate (B1210297) (HPLC grade)[2]

-

n-Hexane (HPLC grade)[2]

-

Dimethylsulfoxide (DMSO)[2]

-

2-Nitrobenzaldehyde[2]

-

Dipotassium (B57713) hydrogen phosphate[2]

-

Sodium chloride[2]

-

Sodium hydroxide[2]

-

Ammonium acetate[2]

-

Hydrochloric acid[2]

-

Deionized water (≥ 18 MΩ•cm)[2]

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

DNSAH Stock Solution (e.g., 100 µg/mL): Accurately weigh 5 mg of DNSAH reference standard into a 50 mL volumetric flask. Dissolve in 2 mL of DMSO and dilute to volume with methanol.[2] Store in the dark in a freezer.

-

This compound Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 5 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[2] Store in the dark in a freezer.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the DNSAH stock solution with a suitable solvent (e.g., methanol/water). These will be used to construct the calibration curve.

Sample Preparation, Hydrolysis, and Derivatization

-

Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate amount of the this compound internal standard working solution.

-

Add 5 mL of 0.1 M hydrochloric acid.

-

Incubate for 16 hours in the dark to facilitate hydrolysis.[3]

-

Add 5 mL of 0.1 M dipotassium hydrogen phosphate (B84403) and 400 µL of 50 mM 2-nitrobenzaldehyde in DMSO.[2]

-

Vortex and incubate at 37°C for 16 hours in the dark for derivatization.[3]

-

Adjust the pH to 7.0 ± 0.5 with 1 M sodium hydroxide.

-

Add 10 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 x g for 10 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction with another 10 mL of ethyl acetate.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Solid-Phase Extraction (SPE) Clean-up

-

Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., 10% methanol).

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

| Parameter | Setting |

| LC Column | CORTECS C18, 2.7 µm, 2.1 mm i.d. × 10 cm, or equivalent[2] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Gradient | Optimized for separation of DNSAH from matrix components |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (suggested, to be optimized):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DNSAH | (To be determined) | (To be determined) |

| This compound | (To be determined) | (To be determined) |

Quantitative Data Summary

The following tables summarize the performance characteristics of the method, as adapted from published literature.[3][4]

Table 1: Method Performance Characteristics

| Parameter | Performance |

| Linearity Range | 0.1 - 200 µg/L[3] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Limit of Detection (LOD) | 0.1 µg/kg[3] |

| Limit of Quantification (LOQ) | 0.3 µg/kg[3] |

Table 2: Recovery and Precision

| Spiked Concentration (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| 0.2 | 98.5 - 102.3 | 1.1 - 5.4[3] |

| 0.5 | 98.5 - 102.3 | 1.1 - 5.4[3] |

| 1.0 | 98.5 - 102.3 | 1.1 - 5.4[3] |

| 2.0 | 98.5 - 102.3 | 1.1 - 5.4[3] |

Signaling Pathway Context

DNSAH is a xenobiotic metabolite and is not directly involved in endogenous cellular signaling pathways. Its presence is an indicator of exposure to the parent compound, nifursol. The metabolic activation of nitrofurans can lead to the formation of reactive intermediates that may interact with cellular macromolecules, but a specific signaling cascade initiated by DNSAH is not established. The primary relevance of DNSAH analysis is in the fields of toxicology and regulatory science.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantitative analysis of DNSAH. The protocol is characterized by high accuracy, precision, and robustness, making it suitable for routine monitoring and research applications.

References

Unraveling the Proteome: The DNSAH-15N2 Protocol for Mass Spectrometry has yet to be publicly documented.

Despite a comprehensive search of scientific literature and resources, no specific mass spectrometry protocol or chemical probe under the designation "DNSAH-15N2" has been identified. This suggests that "this compound" may be a novel, unpublished, or internal codename for a compound or method not yet available in the public domain.

For researchers, scientists, and drug development professionals seeking detailed application notes and protocols for quantitative mass spectrometry, we can, however, provide a generalized framework based on established methodologies. The following information is based on common practices in chemical proteomics and activity-based protein profiling (ABPP) and can serve as a foundational guide. It is important to note that this is a representative example and would require specific adaptation for any novel probe.

General Principles of Quantitative Proteomics using Chemical Probes

Quantitative mass spectrometry aims to determine the relative or absolute abundance of proteins in complex biological samples. Chemical probes are instrumental in this process, often used to enrich for specific subsets of proteins or to label proteins for multiplexed analysis. A typical workflow involves several key stages:

-

Sample Preparation: Cells or tissues are lysed to extract proteins. This is followed by reduction and alkylation of cysteine residues to ensure proper protein unfolding and prevent disulfide bond reformation.

-

Probe Labeling: The chemical probe is incubated with the proteome. Probes can be designed to react with specific amino acid residues, post-translational modifications, or the active sites of enzymes.

-

Protein Digestion: Proteins are enzymatically digested, most commonly with trypsin, to generate peptides suitable for mass spectrometric analysis.

-

Enrichment (Optional): If the probe contains an affinity tag (e.g., biotin), the labeled peptides or proteins can be enriched from the complex mixture.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: The resulting spectra are used to identify the peptides and, by extension, the proteins. The intensity of the signal corresponding to each peptide is used for quantification.

Hypothetical Experimental Protocol: A General Approach

The following protocol outlines a general workflow for quantitative proteomics using a hypothetical cysteine-reactive chemical probe. This protocol is for illustrative purposes and would need to be optimized for a specific, real-world probe.

Materials

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Affinity resin (e.g., streptavidin agarose, if the probe is biotinylated)

-

Wash buffers

-

Elution buffer

Procedure

-

Protein Extraction and Preparation:

-

Harvest and wash cells.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Denature proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with DTT (final concentration 5 mM) for 30 minutes at 37°C.

-

Alkylate cysteine residues with IAA (final concentration 15 mM) for 30 minutes at room temperature in the dark.

-

-

Probe Labeling:

-

Incubate the proteome with the chemical probe at a predetermined concentration and time. Optimal conditions would need to be determined empirically.

-

-

Protein Digestion:

-

Dilute the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Acidify the reaction with TFA to stop the digestion.

-

Desalt the peptide mixture using a C18 solid-phase extraction column.

-

-

Enrichment of Labeled Peptides (if applicable):

-

Incubate the desalted peptide mixture with an affinity resin.

-

Wash the resin extensively to remove non-specifically bound peptides.

-

Elute the labeled peptides from the resin.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final peptide sample in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Data Presentation: A Template for Quantitative Results

Quantitative proteomics data is often presented in tables that allow for easy comparison between different conditions. A typical data table might include the following columns:

| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Condition 2 / Condition 1) | p-value | Number of Unique Peptides Identified |

| P12345 | GENE1 | Example Protein 1 | 1.58 | 0.001 | 15 |

| Q67890 | GENE2 | Example Protein 2 | -2.32 | 0.005 | 10 |

| A1B2C3 | GENE3 | Example Protein 3 | 0.50 | 0.045 | 8 |

Visualizing the Workflow

A diagram of the general experimental workflow can aid in understanding the process.

Caption: A generalized workflow for quantitative chemical proteomics.

While the specific "this compound" protocol remains elusive, the principles and methods outlined above represent the current state of the art in mass spectrometry-based proteomics. Researchers are encouraged to consult foundational literature in chemical proteomics and adapt these general protocols to their specific research questions and the unique properties of their chemical probes. Should "this compound" be a proprietary or newly developed tool, detailed protocols will likely be made available by the developing entity in due course.

Application Notes and Protocols for the Analysis of Nifursol Metabolite (DNSAH) in Food Samples using DNSAH-15N2 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 3,5-Dinitrosalicylic acid hydrazide (DNSAH), a key metabolite of the nitrofuran antibiotic nifursol (B1678867), in various food matrices. The use of the stable isotope-labeled internal standard, DNSAH-15N2, is central to the accuracy and reliability of the described methods.

Introduction

Nifursol is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenic effects of nitrofuran residues in food products of animal origin, its use has been banned in many countries. Regulatory monitoring focuses on the detection of its tissue-bound metabolites, which are more stable than the parent drug. DNSAH is the specific metabolite of nifursol.

The analytical challenge lies in the accurate and sensitive detection of these metabolites at low concentrations in complex food matrices. The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) combined with an isotope dilution strategy employing a stable isotope-labeled internal standard like this compound is the state-of-the-art approach for this purpose. This compound mimics the chemical behavior of the native DNSAH during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thus ensuring high accuracy and precision.

Principle of the Method

The analytical workflow involves the release of protein-bound DNSAH from the food matrix through acid hydrolysis. The released metabolite is then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to enhance its chromatographic retention and mass spectrometric detection. This compound is added at the beginning of the sample preparation process to serve as an internal standard. Following derivatization, the sample is subjected to extraction and clean-up, typically using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The final extract is then analyzed by LC-MS/MS, where the ratio of the signal from the analyte to that of the internal standard is used for quantification.

Experimental Workflow

The overall experimental workflow for the analysis of DNSAH in food samples is depicted below.

Caption: Experimental workflow for DNSAH analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for DNSAH in various food matrices, utilizing this compound as an internal standard.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ)

| Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Honey | 0.1 | 0.3 | [1] |

| Milk | - | 0.5 | |

| Eggs | - | 0.5 | |

| Muscle (Livestock/Poultry) | - | 0.5 | |

| Viscera (Livestock/Poultry) | - | 0.5 | |

| Aquatic Products | - | 0.5 | |

| Chicken Meat | - | 0.19 - 0.36 (CCβ) | [1] |

CCβ (Detection Capability) is a measure of the smallest amount of a substance that can be detected with a certain statistical confidence.

Table 2: Recovery and Precision Data

| Food Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Honey | 0.2 | 98.5 - 102.3 | 1.1 - 5.4 | [1] |

| Honey | 0.5 | 98.5 - 102.3 | 1.1 - 5.4 | [1] |

| Honey | 1.0 | 98.5 - 102.3 | 1.1 - 5.4 | [1] |

| Honey | 2.0 | 98.5 - 102.3 | 1.1 - 5.4 | [1] |

Detailed Experimental Protocols

Protocol for DNSAH in Honey

This protocol is adapted from the method described by Li et al. (2020)[1].

5.1.1. Reagents and Materials

-

DNSAH and this compound standards

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Methanol (B129727), HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

n-Hexane, HPLC grade

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

5.1.2. Standard Solution Preparation

-

DNSAH Stock Solution (100 µg/mL): Accurately weigh 10 mg of DNSAH standard into a 100 mL volumetric flask, dissolve in and bring to volume with methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask, dissolve in and bring to volume with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock solutions with methanol to achieve concentrations ranging from 0.1 to 200 µg/L. Add the internal standard to each calibrant to a final concentration of 1 µg/L.

5.1.3. Sample Preparation

-

Weigh 2.0 g of a homogenized honey sample into a 50 mL centrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 5 mL of 0.1 M HCl.

-

Add 200 µL of 50 mM 2-NBA solution (in DMSO).

-

Vortex for 1 minute and incubate in a water bath at 37°C for 16 hours in the dark.

-

After incubation, allow the sample to cool to room temperature.

-

Adjust the pH to 7.0 ± 0.2 with 1 M NaOH.

-

Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.

-

Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before LC-MS/MS analysis.

5.1.4. LC-MS/MS Conditions

-

LC System: UPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions:

-

DNSAH: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

-

This compound: Precursor ion > Product ion (Quantifier)

-

General Protocol for DNSAH in Animal Tissues (Muscle, Viscera)

This is a generalized protocol based on common procedures found in the literature.

5.2.1. Sample Preparation

-

Homogenize a representative portion of the tissue sample.

-

Weigh 2.0 g of the homogenized tissue into a 50 mL centrifuge tube.

-

Spike with an appropriate amount of this compound internal standard solution.

-

Add 8 mL of 0.1 M HCl.

-

Add 200 µL of 50 mM 2-NBA in DMSO.

-

Vortex thoroughly and incubate at 37°C overnight (approx. 16 hours) with gentle shaking.

-

Cool the sample and neutralize with 1 M K2HPO4 and 1 M NaOH to a pH of approximately 7.

-

Perform liquid-liquid extraction with 10 mL of ethyl acetate, vortex, and centrifuge.

-

Collect the ethyl acetate layer. Repeat the extraction.

-

Combine the extracts and evaporate to dryness.

-

Reconstitute in mobile phase for LC-MS/MS analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the isotope dilution mass spectrometry approach for the quantification of DNSAH.

Caption: Isotope dilution quantification logic.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the routine monitoring of nifursol metabolite residues in a variety of food matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for laboratories involved in food safety testing and regulatory compliance.

References

Application Note: Determination of Nifursol Metabolite (DNSAH) using Isotope Dilution LC-MS/MS with DNSAH-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol (B1678867), a nitrofuran antibiotic, has been utilized in veterinary medicine to treat poultry diseases. Due to concerns over the potential carcinogenicity of its residues, the use of Nifursol in food-producing animals is banned in many countries. Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), as the parent compound is rapidly metabolized.[1][2]

This application note details a robust and sensitive method for the quantitative determination of DNSAH in various animal tissues. The protocol employs a stable isotope-labeled internal standard, 3,5-dinitrosalicylic acid hydrazide-¹⁵N₂ (DNSAH-¹⁵N₂), to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method involves acidic hydrolysis to release protein-bound DNSAH, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the stable derivative, NP-DNSAH, which is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

Experimental Protocols

Materials and Reagents

-

Standards: DNSAH and DNSAH-¹⁵N₂ analytical standards.

-

Reagents: 2-nitrobenzaldehyde (2-NBA), Hydrochloric acid (HCl), Methanol (B129727) (MeOH), Ethyl acetate (B1210297), n-Hexane, Dimethylsulfoxide (DMSO), Dipotassium (B57713) hydrogen phosphate, Sodium hydroxide, Ammonium (B1175870) acetate. All reagents should be of HPLC or analytical grade.

-

Solutions:

-

0.1 M HCl

-

50 mM 2-NBA in DMSO

-

0.1 M Dipotassium hydrogen phosphate

-

1 N NaOH

-

Internal Standard Stock Solution: Prepare a stock solution of DNSAH-¹⁵N₂ in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the DNSAH stock solution with methanol.

-

Sample Preparation

-

Homogenization: Homogenize 2 grams of tissue sample.

-

Washing: To remove interfering substances, wash the homogenized sample with methanol. Centrifuge and discard the supernatant. Repeat this washing step.[6]

-

Hydrolysis and Derivatization:

-

To the washed tissue pellet, add 5 mL of 0.1 M HCl and the DNSAH-¹⁵N₂ internal standard solution.

-

Add 200 µL of 50 mM 2-NBA solution.

-

Incubate the mixture at 37°C for 16 hours (overnight) with gentle shaking.[3][5][7] This step facilitates the release of bound DNSAH and its simultaneous derivatization to NP-DNSAH.

-

-

Neutralization and Extraction:

-

Cool the sample to room temperature and neutralize the pH to 7.0-7.5 using 1 N NaOH and 0.1 M dipotassium hydrogen phosphate.[3][5]

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

-

Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction step.

-

Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative mode is often employed for the detection of the NP-DNSAH derivative.[4][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both NP-DNSAH and its ¹⁵N₂-labeled internal standard should be monitored.

-

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the determination of DNSAH.

Table 1: LC-MS/MS Parameters for NP-DNSAH and NP-DNSAH-¹⁵N₂

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| NP-DNSAH | 360.0 | 182.0 | 226.0 |

| NP-DNSAH-¹⁵N₂ | 362.0 | 183.0 | 227.0 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Table 2: Method Validation Data

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.999 | [3][9] |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | [3][9][10] |

| Limit of Quantification (LOQ) | 0.3 - 0.5 µg/kg | [5][10] |

| Recovery | 75.8% - 108.4% | [3][5][9] |

| Precision (RSD%) | < 15% | [3][5][9] |

Diagrams

Caption: Experimental workflow for the determination of DNSAH.

Caption: Logical pathway from Nifursol to detection.

References

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. europroxima.com [europroxima.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]